3-(Tetradecylamino)propan-1-ol;hydrochloride
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Overview
Description
3-(Tetradecylamino)propan-1-ol;hydrochloride is a chemical compound that features a long alkyl chain attached to an amino group, which is further connected to a propanol backbone The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetradecylamino)propan-1-ol;hydrochloride typically involves the following steps:
Alkylation of Amines: The initial step involves the reaction of tetradecylamine with an appropriate alkylating agent to introduce the propanol group. This can be achieved using 3-chloropropanol in the presence of a base such as sodium hydroxide.
Formation of Hydrochloride Salt: The resulting 3-(Tetradecylamino)propan-1-ol is then treated with hydrochloric acid to form the hydrochloride salt. This step is crucial for enhancing the solubility and stability of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(Tetradecylamino)propan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
3-(Tetradecylamino)propan-1-ol;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of surfactants and other complex molecules.
Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems and as a stabilizing agent for pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Tetradecylamino)propan-1-ol;hydrochloride involves its interaction with biological membranes. The long alkyl chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 3-(Decylamino)propan-1-ol;hydrochloride
- 3-(Dodecylamino)propan-1-ol;hydrochloride
- 3-(Hexadecylamino)propan-1-ol;hydrochloride
Uniqueness
3-(Tetradecylamino)propan-1-ol;hydrochloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly suitable for applications requiring amphiphilic characteristics, such as in surfactant synthesis and membrane studies.
Properties
CAS No. |
88552-85-6 |
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Molecular Formula |
C17H38ClNO |
Molecular Weight |
307.9 g/mol |
IUPAC Name |
3-(tetradecylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H37NO.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-16-14-17-19;/h18-19H,2-17H2,1H3;1H |
InChI Key |
BQTJXMAWAWHSCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCNCCCO.Cl |
Origin of Product |
United States |
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